molecular formula C6H13NO2 B1631485 L-Isoleucine-15N CAS No. 59935-30-7

L-Isoleucine-15N

Cat. No.: B1631485
CAS No.: 59935-30-7
M. Wt: 132.17 g/mol
InChI Key: AGPKZVBTJJNPAG-NNXLWEQRSA-N
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Description

L-Isoleucine-15N is a stable isotope-labeled form of L-Isoleucine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is a non-radioactive, stable isotope of nitrogen. L-Isoleucine is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is one of the branched-chain amino acids, along with L-Leucine and L-Valine .

Mechanism of Action

Target of Action

L-Isoleucine-15N is a nonpolar, hydrophobic, essential amino acid . It is primarily targeted towards protein synthesis . The compound’s primary targets are the proteins in the body, where it plays a crucial role in building and repairing tissues .

Mode of Action

This compound interacts with its targets (proteins) by being incorporated into their structure during protein synthesis . This interaction results in the formation of proteins that have the isotope nitrogen-15 at the positions where isoleucine residues are present .

Biochemical Pathways

This compound is involved in the catabolic pathways of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine . These pathways can be divided into two sequential series of reactions: the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of regular L-Isoleucine. It is absorbed in the small intestine and transported to the liver via the portal vein . The liver plays a significant role in the metabolism of this compound . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) are influenced by factors such as diet, age, and overall health .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of proteins with the nitrogen-15 isotope . This can be used in various research applications, such as tracing the metabolic pathways of isoleucine, studying protein turnover, and investigating the structure, dynamics, and binding of biological macromolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other amino acids can influence the absorption and utilization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Isoleucine-15N can be synthesized through microbial fermentation using nitrogen-15 labeled substrates. One common method involves the use of genetically modified strains of Escherichia coli that are capable of incorporating nitrogen-15 into the amino acid during biosynthesis . The fermentation process typically involves the following steps:

    Inoculation: The genetically modified E. coli strain is inoculated into a growth medium containing nitrogen-15 labeled ammonium salts.

    Fermentation: The culture is allowed to grow under controlled conditions, such as temperature, pH, and aeration, to optimize the production of this compound.

    Harvesting: The cells are harvested, and the this compound is extracted and purified using techniques such as ion exchange chromatography and crystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal growth conditions for the microbial culture. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-15N undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form keto acids and other derivatives.

    Reduction: Reduction reactions can convert keto acids back to this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Various reagents, including halogens and alkylating agents, are used to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions include keto acids, hydroxylated derivatives, and substituted amino acids. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

L-Isoleucine-15N has a wide range of scientific research applications, including:

Comparison with Similar Compounds

L-Isoleucine-15N can be compared with other stable isotope-labeled amino acids, such as:

This compound is unique due to its specific labeling with nitrogen-15, making it particularly useful in studies focused on nitrogen metabolism and protein synthesis.

Properties

IUPAC Name

(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-NNXLWEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443307
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-30-7
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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